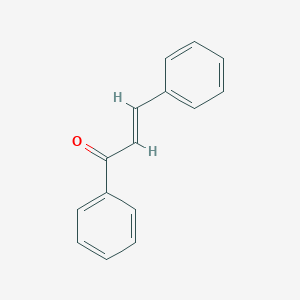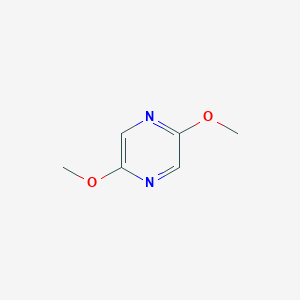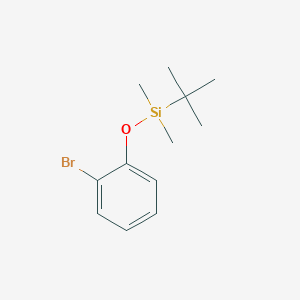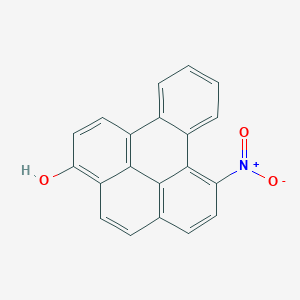
(2S,3aR,7aS)-Octahydro-1H-indol-2-carbonsäure
Übersicht
Beschreibung
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, also known as cis-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid, is a cyclic amino acid. It is a chiral compound and exists in two enantiomeric forms, (2S,3aR,7aS) and (2R,3aS,7aR). This compound has attracted the attention of researchers due to its potential use in the synthesis of biologically active molecules and its unique structure, which can lead to interesting biological activities.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Herz-Kreislauf-Medikamenten
(2S,3aR,7aS)-Octahydro-1H-indol-2-carbonsäure: ist ein Schlüsselzwischenprodukt bei der Synthese von Trandolapril, einem ACE-Hemmer, der zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird . Die Rolle der Verbindung in der Medikamentenentwicklung ist entscheidend, da sie sich auf die stereochemischen Eigenschaften von Trandolapril auswirkt, die seine Wirksamkeit und Sicherheit als Medikament bestimmen.
Synthese von Trandolapril
Die Verbindung wird in einem stereospezifischen Verfahren zur Herstellung von Trandolapril als Hydrochloridsalz verwendet. Dieses Verfahren umfasst mehrere Schritte, darunter die Synthese eines neuen Zwischenprodukts der Formel II, das dann in Trandolapril umgewandelt wird . Die Effizienz und Ausbeute des Verfahrens sind für die pharmazeutische Industrie von Bedeutung.
Verbesserung der Syntheseverfahren
Es wurden Forschungen durchgeführt, um die Syntheseverfahren zur Bereitstellung von Schlüsselstereozentren in Trandolapril zu verbessern. Dies umfasst die Entwicklung neuartiger Verfahren zur Synthese von This compound unter Verwendung verschiedener Zwischenprodukte und Reaktionen, die zu kostengünstigeren und umweltfreundlicheren Produktionsprozessen führen können .
Studium der Stereochemie
Die Stereochemie der Verbindung ist in der wissenschaftlichen Forschung von Interesse, da sie die biologische Aktivität der Medikamente beeinflusst, die sie mitgestaltet. Studien konzentrieren sich darauf zu verstehen, wie die stereochemische Konfiguration von This compound die Pharmakokinetik und Pharmakodynamik von Trandolapril beeinflusst .
Forschung zur Enzyminhibition
Als Zwischenprodukt bei der Herstellung eines ACE-Hemmers wird This compound auch auf ihre Rolle bei der Enzyminhibition untersucht. Forschungen in diesem Bereich können zur Entdeckung neuer ACE-Hemmer mit verbesserten Eigenschaften oder zur Entwicklung von Inhibitoren für andere Enzyme führen .
Potenzielle blutdrucksenkende Behandlungen
Die Anwendung der Verbindung bei der Synthese von Trandolapril, das zur Behandlung von Bluthochdruck eingesetzt wird, macht sie zum Gegenstand der Forschung für potenzielle neue blutdrucksenkende Behandlungen. Forscher versuchen, durch Modifizierung der Verbindung oder ihres Syntheseprozesses neue Medikamente zu entwickeln, die den hohen Blutdruck besser kontrollieren können, mit weniger Nebenwirkungen .
Erforschung von Derivaten
Die wissenschaftliche Forschung untersucht auch die Derivate von This compound. Durch die Herstellung und Untersuchung verschiedener Derivate können Wissenschaftler Verbindungen mit einzigartigen Eigenschaften identifizieren, die therapeutische Anwendungen haben können, die über das hinausgehen, was Trandolapril bietet .
Patent- und Rechtsstatusanalyse
Die Verbindung ist Gegenstand verschiedener Patente, in denen die Syntheseprozesse und potenziellen Anwendungen detailliert beschrieben sind. Die Analyse dieser Patente kann Einblicke in den Rechtsstatus und das kommerzielle Potenzial der Verbindung und ihrer Derivate auf dem pharmazeutischen Markt liefern .
Wirkmechanismus
The compound “(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid” is a starting material for synthesizing building blocks needed for the production of indole-like inhibitors of Angiotensin I Converting Enzyme (IACE), namely Trandolapril and its derivatives . These are potent hypertension inhibitors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427049 | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145438-94-4 | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145438-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes used to prepare (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid?
A1: Several synthetic approaches have been explored to prepare this chiral molecule:
- From 3-chloro-2-aminopropionic acid methyl ester hydrochloride: This method utilizes a multistep approach, involving the reaction of 3-chloro-2-aminopropionic acid methyl ester hydrochloride with methylbenzene and acetyl chloride to yield 3-chloro-2-acetyl amino-propionic acid methyl ester hydrochloride. [] This intermediate is then reacted with DMF and 1-pyrrole cyclohexene to form 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid. Subsequent steps involve esterification, asymmetric hydrogenation, and hydrolysis to obtain the desired (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid. []
- From cyclohexene and chloramine: This method starts with the reaction of readily available cyclohexene and chloramine to produce cyclohexane aziridine. [] This aziridine undergoes ring-opening with a Grignard reagent followed by cyclization and deprotection steps to ultimately yield the target compound. []
Q2: What are the challenges associated with the synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid?
A2: One of the major challenges in the synthesis of this compound is achieving high stereoselectivity. As a chiral molecule, it exists in various stereoisomeric forms, but only the (2S,3aR,7aS) isomer is desired for the synthesis of Trandolapril. [] This necessitates the use of stereospecific reactions or effective chiral resolution techniques to obtain the desired isomer with high purity.
Q3: How does the structure of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid relate to its use as a Trandolapril intermediate?
A3: (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid provides the structural backbone for Trandolapril. [] During Trandolapril synthesis, this carboxylic acid moiety reacts with N- [1- (S) - ethoxycarbonyl-3-phenylpropyl]-L-alanine N- carboxyanhydride to form the final drug molecule. [] This specific stereochemistry of the carboxylic acid is crucial for the biological activity of Trandolapril as an ACE inhibitor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)


![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
